molecular formula C13H11N3 B7808917 2-[(Pyridin-4-ylmethyl)amino]benzonitrile

2-[(Pyridin-4-ylmethyl)amino]benzonitrile

Cat. No. B7808917
M. Wt: 209.25 g/mol
InChI Key: ZXZIARRIHQIWJL-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)amino]benzonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Pyridin-4-ylmethyl)amino]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Pyridin-4-ylmethyl)amino]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry and Material Science :

    • A study by Bag, Barman, and Pal (2020) explored the synthesis and characterization of configurationally isomeric ligands related to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile. They investigated metal ion-mediated amine-imine interconversion, contributing to the understanding of redox chemistry in these complexes (Bag, Barman, & Pal, 2020).
    • Konakahara and Sato (1983) discussed the reaction mechanism of a similar compound, shedding light on the potential pathways and intermediates in chemical reactions involving benzonitrile derivatives (Konakahara & Sato, 1983).
    • Martín et al. (2008) synthesized benzonitrile and pyridine adducts, including those related to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile, to understand supramolecular architecture and interactions (Martín et al., 2008).
  • Pharmacology and Drug Development :

    • The compound's structure has been utilized in the development of selective androgen receptor modulators (SARMs), as demonstrated by Aikawa et al. (2017). They found that specific benzonitrile derivatives showed promise in pharmacological profiles and receptor binding (Aikawa et al., 2017).
    • Ihmaid et al. (2012) synthesized new benzonitrile derivatives and evaluated their DNA-PK inhibition and anti-platelet activity. This research contributes to understanding the therapeutic potential of these compounds (Ihmaid et al., 2012).
  • Biological Studies and Potential Therapeutic Applications :

    • Research by Pandey and Srivastava (2011) on schiff bases of 3-aminomethyl pyridine, which is structurally similar to 2-[(Pyridin-4-ylmethyl)amino]benzonitrile, revealed their potential as anticonvulsant agents, highlighting the broader implications of these compounds in neurological disorders (Pandey & Srivastava, 2011).

properties

IUPAC Name

2-(pyridin-4-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIARRIHQIWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-4-ylmethyl)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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